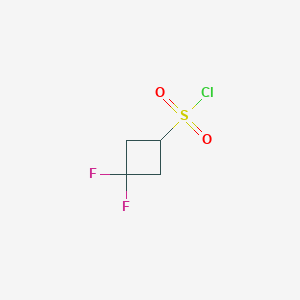

3,3-Difluorocyclobutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYNIWCYMQIZBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310729-90-8 | |

| Record name | 3,3-difluorocyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3,3-Difluorocyclobutane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclobutane with fluorinating agents to introduce the fluorine atoms at the desired positions. The sulfonyl chloride group is then introduced through a reaction with chlorosulfonic acid or similar reagents. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

3,3-Difluorocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

-

Nucleophilic Substitution: : The sulfonyl chloride group is susceptible to nucleophilic attack by compounds with electron-donating atoms like alcohols, amines, or thiols. This reaction can lead to the formation of new C-O, C-N, or C-S bonds, respectively.

- Example: this compound + ROH → R-O-SO2-C(F)2-cyclobutane + HCl (R = alkyl group)

- Example: this compound + RNH2 → R-N(H)-SO2-C(F)2-cyclobutane + HCl (R = alkyl/aryl group)

Scientific Research Applications

Synthesis Pathways

- Direct Fluorination : Involves the introduction of fluorine atoms into cyclobutane derivatives.

- Nucleophilic Substitution : Utilizes nucleophiles to replace the chlorine atom in sulfonyl chloride.

- Multigram Synthesis : Techniques to produce larger quantities for industrial applications.

Medicinal Chemistry

3,3-Difluorocyclobutane-1-sulfonyl chloride is utilized as a building block in the development of pharmaceuticals. Its unique structural features enhance metabolic stability and bioavailability of drug candidates. The incorporation of fluorine increases the lipophilicity and binding affinity of compounds targeting biological systems.

Case Study: Drug Development

A notable application is in the synthesis of inhibitors for specific enzymes involved in cancer pathways. For instance, derivatives of this compound have shown potential as inhibitors for P2X3 receptors, which are implicated in pain signaling and respiratory diseases .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various derivatives such as amides and esters.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amides, Esters | Mild to moderate conditions |

| Reduction | Alcohols | Lithium aluminum hydride |

| Hydrolysis | Sulfonic acids | Aqueous acidic or basic |

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. Preliminary studies indicate that it can modulate enzyme activity through nucleophilic interactions facilitated by its reactive sulfonyl group.

Case Study: Protein Binding

Research has demonstrated that derivatives can bind to target proteins through hydrophobic interactions, enhancing their therapeutic potential. The fluorine atoms may act as weak hydrogen bond acceptors, improving binding affinity .

Future Research Directions

Ongoing research focuses on:

- In Vivo Studies : Evaluating safety and efficacy in animal models.

- Structural Modifications : Assessing how variations affect biological activity.

- Mechanistic Studies : Understanding molecular interactions with target proteins.

Mechanism of Action

The mechanism by which 3,3-Difluorocyclobutane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of new bonds and the modification of target molecules . The presence of fluorine atoms can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Cyclobutane Ring

3-(Difluoromethyl)cyclobutane-1-sulfonyl Chloride

- Molecular formula : C₅H₇ClF₂O₂S

- Key differences : Replaces the 3,3-difluoro group with a difluoromethyl (-CF₂H) substituent.

- Properties : Predicted collision cross-section (CCS) for [M+H]+ is 136.5 Ų, slightly lower than the target compound, suggesting a marginally smaller molecular volume .

- Applications : The -CF₂H group may modulate lipophilicity and metabolic stability differently than -F substituents.

3-(Trifluoromethyl)cyclobutane-1-sulfonyl Chloride

- Molecular formula : C₅H₆ClF₃O₂S

- Key differences : Features a trifluoromethyl (-CF₃) group instead of 3,3-difluoro.

- Properties : Higher molecular weight (222.61 vs. 190.60) and greater electronegativity due to -CF₃. The steric bulk of -CF₃ may reduce reactivity toward nucleophilic substitution compared to the target compound .

- Cost : Priced at $2,642 for 2.5 g, reflecting synthetic complexity .

Acyclic Sulfonyl Chloride Analogs

(3R)-3-Fluorobutane-1-sulfonyl Chloride

Extended Alkyl Chain Derivatives

2-Ethyl-3,3-difluorobutane-1-sulfonyl Chloride

- Molecular formula : C₆H₁₁ClF₂O₂S

- Key differences : Incorporates an ethyl group at position 2 and retains 3,3-difluoro substitution.

Structural Similarity to Fluorinated Cyclic Amines

Compounds like 3-(Chloromethyl)-1,1-difluorocyclobutane (CAS 1290625-58-9) and 4,4-Difluorocyclohexanamine hydrochloride (CAS 675112-70-6) share the cyclobutane/cyclohexane core with fluorine substituents but lack the sulfonyl chloride group. These analogs highlight the role of functional groups in dictating reactivity; sulfonyl chlorides are more electrophilic than amines or chlorides .

Comparative Data Table

Key Research Findings

Reactivity Trends : The target compound’s cyclobutane ring enhances electrophilicity compared to acyclic analogs like (3R)-3-fluorobutane-1-sulfonyl chloride .

Cost Drivers : Higher prices for trifluoromethyl derivatives () reflect challenges in introducing -CF₃ groups via fluorination reagents like SF₄ or Ruppert-Prakash reagents.

Biological Activity

3,3-Difluorocyclobutane-1-sulfonyl chloride (DFCSC) is an organosulfur compound with the molecular formula C₄H₅ClF₂O₂S. It features a cyclobutane ring with two fluorine substituents on the third carbon and a sulfonyl chloride functional group. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and drug design.

- Molecular Weight : 192.61 g/mol

- IUPAC Name : this compound

- CAS Number : 1310729-90-8

- Physical State : Liquid, sensitive to moisture

Electrophilic Reactions

DFCSC's sulfonyl chloride group allows it to participate in electrophilic reactions, which are crucial for modifying biomolecules. This reactivity can lead to:

- Protein Modification : Interactions with amino acid side chains can affect protein function and stability.

- Nucleic Acid Interactions : Potential to modify DNA or RNA structures, impacting gene expression and replication processes.

1. Interaction Studies

Research has indicated that compounds similar to DFCSC can interact with various biological molecules, leading to insights into their mechanisms of action. For example:

- Kinase Inhibition : Some studies have shown that sulfonyl chlorides can inhibit protein kinases involved in signaling pathways associated with cancer and inflammation . Such inhibition may provide therapeutic benefits in treating diseases characterized by abnormal kinase activity.

2. Pharmacological Applications

DFCSC has been explored for its potential applications in treating immunological and oncological conditions. Its structural characteristics suggest that it could serve as a lead compound for developing new drugs targeting specific pathways involved in these diseases .

Comparative Analysis of Related Compounds

To better understand DFCSC's potential biological activity, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2-Difluorobutane-1-sulfonyl chloride | C₄H₇ClF₂O₂S | Similar fluorination pattern; different carbon position |

| 4-Fluorobutane-1-sulfonyl chloride | C₄H₈ClFOS | Contains only one fluorine; different reactivity profile |

| This compound | C₄H₅ClF₂O₂S | Cyclized structure affecting sterics and reactivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Difluorocyclobutane-1-sulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via chlorination of 3,3-difluorocyclobutane-1-sulfonic acid using thionyl chloride (SOCl₂) under reflux conditions in an inert solvent (e.g., dichloromethane or chloroform). Key steps include maintaining anhydrous conditions and a nitrogen atmosphere to prevent hydrolysis. Post-reaction, the crude product is purified via recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹⁹F NMR : Expect two doublets (δ ≈ -110 to -120 ppm) due to geminal fluorine atoms.

- ¹H NMR : Cyclobutane protons appear as complex splitting patterns (δ 3.0–4.0 ppm).

- IR Spectroscopy : S=O asymmetric and symmetric stretches (~1370 cm⁻¹ and ~1170 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion cluster (M⁺) near m/z 200, with isotopic peaks characteristic of chlorine.

- Elemental Analysis : Confirm C, H, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers mitigate low yields caused by the ring strain of cyclobutane during synthesis?

- Methodological Answer :

- Reaction Optimization : Use low temperatures (0–5°C) during SOCl₂ addition to minimize thermal decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., THF) stabilize intermediates by reducing ring strain through solvation.

- Computational Insights : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and guide reagent stoichiometry to avoid side reactions (e.g., cyclobutane ring-opening) .

Q. How to resolve contradictory reactivity data in nucleophilic substitutions involving this compound?

- Methodological Answer :

- Steric and Electronic Analysis : The cyclobutane ring introduces steric hindrance, while electron-withdrawing fluorine atoms enhance electrophilicity at the sulfonyl chloride group.

- Kinetic Studies : Perform time-resolved ¹⁹F NMR to monitor reaction progress with varying nucleophiles (e.g., amines, alcohols).

- Hammett Plot Analysis : Correlate substituent effects (σ values) of aromatic nucleophiles with reaction rates to quantify electronic contributions .

Q. What strategies are effective in identifying and characterizing byproducts from unintended ring-opening reactions?

- Methodological Answer :

- Byproduct Trapping : Use scavengers like triethylamine to stabilize reactive intermediates (e.g., sulfonic acid derivatives).

- Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts.

- High-Resolution MS/MS : Fragment ions can differentiate between sulfonate esters (e.g., m/z 185.2) and rearranged products .

Q. How can computational chemistry aid in predicting the reactivity of this compound in complex syntheses?

- Methodological Answer :

- Transition-State Modeling : Use Gaussian or ORCA software to simulate reaction pathways (e.g., SN2 vs. SN1 mechanisms).

- Solvent Effects : Conduct implicit solvent models (e.g., COSMO-RS) to predict solvolysis rates in different media.

- Fukui Function Analysis : Identify electrophilic/nucleophilic sites on the molecule to prioritize functionalization .

Applications in Advanced Research

Q. What role does this compound play in synthesizing fluorinated polymers or materials?

- Methodological Answer :

- Polymer Functionalization : React with diols or diamines to form sulfonated crosslinkers, enhancing thermal stability in fluoropolymers.

- Surface Modification : Graft onto silica nanoparticles (via silanol groups) for hydrophobic coatings; monitor grafting density by XPS or TGA .

Q. How to design a kinetic study to compare the hydrolytic stability of this compound with non-fluorinated analogs?

- Methodological Answer :

- Controlled Hydrolysis : Expose compounds to buffered solutions (pH 1–14) at 25°C and 40°C.

- Rate Constant Calculation : Use UV-Vis spectroscopy (λ = 260 nm for sulfonate formation) to track hydrolysis over time.

- Activation Energy : Apply the Arrhenius equation to data from temperature-varied experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.